(R)-(+)-8-methoxy-2-aminotetraline hcl
CAS No.:
Cat. No.: VC18389546
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO |
|---|---|
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | (2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | GDFOHXLSNDZEHH-SBSPUUFOSA-N |
| Isomeric SMILES | COC1=CC=CC2=C1C[C@@H](CC2)N.Cl |
| Canonical SMILES | COC1=CC=CC2=C1CC(CC2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic tetralin system (a fused benzene and cyclohexane ring) with stereospecific substitutions:
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Methoxy group (-OCH₃): Positioned at the 8th carbon, enhancing lipophilicity and influencing receptor binding.
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Amino group (-NH₂): Located at the 2nd carbon, critical for interactions with neurotransmitter receptors.
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Chiral center: The (R)-configuration at the 2nd carbon determines enantioselective activity.
The hydrochloride salt form improves aqueous solubility and stability.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 225.7 g/mol |
| Melting Point | 210–215°C (decomposes) |
| Solubility | Soluble in water, methanol |
| logP (Octanol-Water) | 2.1 |
Synthesis and Optimization
Starting Materials
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8-Methoxy-1-tetralone: A common precursor for introducing the methoxy group.
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Chiral auxiliaries: Used to enforce stereochemical control during amination.
Stepwise Synthesis
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Reduction of 8-Methoxy-1-tetralone: Catalytic hydrogenation yields 8-methoxy-1-tetralol.
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Amination: The alcohol is converted to the amine via a Gabriel synthesis or Hoffman bromamide reaction.
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Chiral Resolution: Diastereomeric salt formation with tartaric acid isolates the (R)-enantiomer.
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Salt Formation: Treatment with HCl produces the hydrochloride salt.
Industrial-Scale Production
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Asymmetric Catalysis: Rhodium-catalyzed hydrogenation achieves enantiomeric excess (>95%).
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Continuous Flow Systems: Enhance yield and reduce racemization risks.
Pharmacological Profile
Receptor Interactions
(R)-(+)-8-Methoxy-2-aminotetraline HCl exhibits high affinity for serotonin (5-HT₁ₐ) and dopamine (D₂/D₃) receptors:
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT₁ₐ | 2.3 ± 0.4 | Full Agonist |
| D₂ | 450 ± 30 | Partial Agonist |
| Melatonin MT₁ | 1,200 ± 150 | Antagonist |
Mechanism of Action
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5-HT₁ₐ Agonism: Modulates serotonin release in the prefrontal cortex, implicated in anxiolytic and antidepressant effects.
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Dopamine Modulation: Partial D₂ agonism stabilizes dopaminergic neurotransmission, potentially benefiting Parkinson’s disease.
Therapeutic Applications
Neuropsychiatric Disorders
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Anxiety and Depression: Preclinical models show reduced stress-induced behaviors at doses of 1–5 mg/kg.
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Parkinson’s Disease: Enhances motor function in MPTP-induced parkinsonian mice (ED₅₀ = 3.2 mg/kg).
Sleep Disorders
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Circadian Rhythm Modulation: Antagonism of melatonin receptors prolongs wakefulness in rodent studies.
Comparative Analysis
Enantiomeric Specificity
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| 5-HT₁ₐ Efficacy | 100% (Full agonist) | 40% (Partial agonist) |
| Metabolic Stability (t₁/₂) | 4.7 hours | 2.1 hours |
Structural Analogues
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8-Hydroxy-2-aminotetralin (8-OH-DPAT): Higher 5-HT₁ₐ affinity (Ki = 0.6 nM) but prone to oxidative degradation.
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N-Propyl Substitution: Increases D₂ receptor selectivity but reduces 5-HT₁ₐ potency.
Future Directions
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Hybrid Derivatives: Combining 8-methoxy with fluorinated groups to enhance blood-brain barrier penetration.
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Clinical Trials: Pending Phase I studies for anxiety disorders.
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